![molecular formula C9H8F2N4 B1491370 [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248914-98-8](/img/structure/B1491370.png)
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DFTA, is a compound that is used in a variety of scientific research applications. It is a member of the triazole family, which is a group of heterocyclic compounds that contain a three-membered ring of nitrogen atoms. DFTA is a versatile compound that is used in a variety of organic synthesis methods and scientific research applications.
Mechanism of Action
As for the pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and physical properties. Factors such as solubility, permeability, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or cofactors. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Advantages and Limitations for Lab Experiments
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also relatively inexpensive and can be stored at room temperature. However, it is also important to note that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is not soluble in water and may be difficult to work with in some experiments.
Future Directions
The potential applications of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine are vast and varied. Further research into its mechanism of action could lead to the development of novel drugs and therapies. Additionally, further research into its effects on cell growth and differentiation could lead to new insights into the regulation of cellular processes. Finally, further research into its use as a fluorescent dye and luminescent material could lead to the development of new materials for optical and electronic applications.
Scientific Research Applications
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has a variety of scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of more complex compounds. It is also used in the synthesis of a variety of pharmaceuticals and other biologically active compounds. In addition, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is used in the synthesis of fluorescent dyes and luminescent materials. It is also used in the synthesis of materials for optical and electronic applications.
properties
IUPAC Name |
[1-(3,4-difluorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-8-2-1-7(3-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLBEXRIDHZKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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